5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione
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Overview
Description
5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione is an organic compound with the molecular formula C20H18O2S and a molecular weight of 322.421 g/mol . This compound is characterized by its thiolane ring structure, which is substituted with benzylidene and phenylpropyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione typically involves the condensation of appropriate thiolane derivatives with benzylidene and phenylpropyl groups under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different substituents.
Substitution: The benzylidene and phenylpropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiolane derivatives .
Scientific Research Applications
5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-3-phenylthiazolidine-2,4-dione
- 5-Benzylidene-3-(4-ethoxyphenyl)thiazolidine-2,4-dione
- 5-(3-Nitrobenzylidene)-3-phenylthiazolidine-2,4-dione
Uniqueness
5-Benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
918130-95-7 |
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Molecular Formula |
C20H18O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-benzylidene-3-(3-phenylpropyl)thiolane-2,4-dione |
InChI |
InChI=1S/C20H18O2S/c21-19-17(13-7-12-15-8-3-1-4-9-15)20(22)23-18(19)14-16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2 |
InChI Key |
KMCJPRKEAMIPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
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